molecular formula C6H8ClNOS B3120156 5-Chloro-2-isopropylisothiazol-3(2H)-one CAS No. 260370-55-6

5-Chloro-2-isopropylisothiazol-3(2H)-one

Cat. No.: B3120156
CAS No.: 260370-55-6
M. Wt: 177.65 g/mol
InChI Key: PZDFSQVFKYPVDV-UHFFFAOYSA-N
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Description

5-Chloro-2-isopropylisothiazol-3(2H)-one (CAS: 1417195-90-4) is an isothiazolone derivative characterized by an isopropyl substituent at the 2-position and a chlorine atom at the 5-position of the isothiazole ring. It is primarily used in industrial applications as a biocide or preservative due to its antimicrobial properties. Its molecular formula is C₆H₈ClNOS, with a molecular weight of 177.65 g/mol (calculated). Limited peer-reviewed data are available on its specific physicochemical properties, but its structural analogs, such as 5-chloro-2-methylisothiazol-3(2H)-one, provide a basis for inferring its behavior .

Properties

IUPAC Name

5-chloro-2-propan-2-yl-1,2-thiazol-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8ClNOS/c1-4(2)8-6(9)3-5(7)10-8/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZDFSQVFKYPVDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=O)C=C(S1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClNOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-isopropylisothiazol-3(2H)-one typically involves the chlorination of 2-isopropylisothiazol-3(2H)-one. The reaction is carried out under controlled conditions to ensure the selective introduction of the chlorine atom at the 5-position.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chlorination processes using specialized equipment to handle the reagents and maintain the required reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the compound into its corresponding thiol or other reduced forms.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or other reduced derivatives.

    Substitution: Compounds with different functional groups replacing the chlorine atom.

Scientific Research Applications

5-Chloro-2-isopropylisothiazol-3(2H)-one has various applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its antimicrobial properties and potential use in controlling microbial growth.

    Medicine: Investigated for its potential therapeutic effects and as a preservative in pharmaceutical formulations.

    Industry: Utilized as a preservative in products such as paints, adhesives, and personal care items to prevent microbial contamination.

Mechanism of Action

The antimicrobial activity of 5-Chloro-2-isopropylisothiazol-3(2H)-one is attributed to its ability to disrupt microbial cell membranes and inhibit essential enzymatic processes. The compound targets key molecular pathways involved in microbial growth and reproduction, leading to cell death.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The biological activity and physicochemical properties of isothiazolones are highly dependent on substituents at the 2- and 5-positions. Below is a comparative analysis:

Compound Name Substituent (Position 2) Molecular Formula Molecular Weight (g/mol) CAS Number Key Applications
5-Chloro-2-isopropylisothiazol-3(2H)-one Isopropyl C₆H₈ClNOS 177.65 1417195-90-4 Industrial biocides
5-Chloro-2-methylisothiazol-3(2H)-one Methyl C₄H₄ClNOS 149.60 26172-55-4 Cosmetic preservatives, water treatment
2-Methylisothiazol-3(2H)-one Methyl C₄H₅NOS 115.15 2682-37-5 Synergist in biocide mixtures
5-Chloro-2-methyl-3(2H)-isothiazolone hydrochloride Methyl (hydrochloride) C₄H₅Cl₂NOS 186.06 26530-03-0 Laboratory reagent
Key Observations:
  • Substituent Size and Polarity: The isopropyl group in this compound increases steric hindrance and hydrophobicity compared to the methyl analogs. This likely enhances its persistence in non-aqueous environments but may reduce solubility in water .
  • Antimicrobial Efficacy : Methyl-substituted derivatives (e.g., 5-chloro-2-methylisothiazol-3(2H)-one) are widely used in water-based systems due to their balanced solubility and reactivity. The isopropyl variant may target lipid-rich microbial membranes more effectively .

Physicochemical Properties

Data gaps exist for this compound, but inferences can be drawn from analogs:

  • Solubility : Methyl derivatives exhibit moderate water solubility (~500–1000 mg/L at 25°C), whereas the isopropyl analog is expected to be less soluble (<100 mg/L) due to increased hydrophobicity .
  • Stability : Chlorinated isothiazolones are sensitive to pH and UV degradation. The isopropyl group may confer slight stability improvements in acidic conditions .

Biological Activity

5-Chloro-2-isopropylisothiazol-3(2H)-one (CAS No. 260370-55-6) is a compound belonging to the isothiazolone family, which has garnered attention for its biological activities, particularly in antimicrobial applications. This article explores its biological activity, mechanisms of action, safety profile, and relevant research findings.

  • Molecular Formula : C4H6ClNOS
  • Molecular Weight : 155.62 g/mol
  • Structure : The compound features a chloro group and an isopropyl substituent on the isothiazolone ring, contributing to its unique properties.

The biological activity of this compound primarily involves its interaction with microbial cell membranes and metabolic pathways. It acts as a biocide by disrupting cellular functions in bacteria and fungi, leading to cell death.

Antimicrobial Activity

  • Bactericidal Effects : Research indicates that this compound exhibits significant bactericidal activity against various Gram-positive and Gram-negative bacteria.
  • Fungicidal Properties : The compound is also effective against fungal pathogens, making it a suitable candidate for use in preservative formulations.

Safety and Toxicity

While this compound has beneficial antimicrobial properties, it is essential to consider its safety profile:

  • Skin Sensitization : The compound has been associated with allergic contact dermatitis in occupational settings, particularly among workers exposed to formulations containing isothiazolinones .
  • Respiratory Sensitization : Instances of respiratory sensitization have been reported, indicating that exposure may lead to asthma-like symptoms in susceptible individuals .

Case Studies

  • Allergic Reactions : A study documented three cases of contact allergy due to biocides containing 5-chloro derivatives, highlighting the potential for sensitization upon exposure .
  • Occupational Exposure : Workers in industries utilizing this compound reported allergic reactions, emphasizing the need for proper safety measures when handling such chemicals .

Comparative Studies

CompoundActivityReference
This compoundAntimicrobial
MethylchloroisothiazolinoneAntifungal
5-Chloro-2-methylisothiazolinoneSkin sensitizer

Applications

The primary applications of this compound include:

  • Preservatives : Widely used in cosmetic and personal care products due to its effective antimicrobial properties.
  • Industrial Biocides : Employed in various formulations to prevent microbial growth in industrial settings.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for preparing halogenated isothiazolone derivatives, and how can purity be validated?

  • Methodology :

  • Nucleophilic substitution : React 2-isopropylisothiazol-3(2H)-one with chlorinating agents (e.g., Cl₂ or SOCl₂) under controlled conditions. Monitor reaction progress via thin-layer chromatography (TLC) .
  • Deuterated analogs : For isotopic labeling (e.g., deuterium), use precursor compounds with exchangeable protons in deuterated solvents (e.g., D₂O or CDCl₃) .
  • Purification : Employ column chromatography with silica gel or reverse-phase HPLC. Validate purity using HPLC (≥98%) and nuclear magnetic resonance (NMR) spectroscopy .
    • Key validation parameters :
  • Spectroscopic data : Compare NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) with reference standards .

Q. How are physicochemical properties (e.g., molecular weight, stability) determined for halogenated isothiazolones?

  • Experimental approaches :

  • Molecular weight : Confirm via mass spectrometry (MS) or calculate using IUPAC-standardized software (e.g., NIST Chemistry WebBook) .
  • Stability studies : Conduct accelerated degradation tests under varying pH, temperature, and UV light. Use HPLC to quantify degradation products .
    • Table: Key physicochemical data (for CIT analog) :
PropertyValueSource
Molecular formulaC₄H₄ClNOS
Molecular weight149.599 g/mol
CAS Registry Number26172-55-4 (CIT)
Stability in aqueous mediapH-dependent hydrolysis

Q. What safety protocols are critical for handling halogenated isothiazolones in laboratory settings?

  • PPE requirements :

  • Skin protection : Use nitrile gloves (EN 374 standard) and barrier creams to prevent dermal exposure .
  • Respiratory protection : Use NIOSH-approved masks in poorly ventilated areas .
    • Waste management : Segregate hazardous waste and consult biohazard disposal services for incineration .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) elucidate degradation pathways of halogenated isothiazolones?

  • Methodology :

  • Synthesize deuterated analogs (e.g., 5-Chloro-2-methylisothiazol-3(2H)-one-d₃) and track isotopic patterns using LC-MS/MS .
  • Perform kinetic isotope effect (KIE) studies to identify rate-determining steps in hydrolysis or photolysis .

Q. What mechanisms underlie the toxicity of halogenated isothiazolones in aquatic ecosystems?

  • In vitro models :

  • Use zebrafish embryos (Danio rerio) to assess developmental toxicity. Measure LC₅₀ values and oxidative stress biomarkers (e.g., glutathione depletion) .
    • Molecular targets :
  • Investigate inhibition of mitochondrial enzymes (e.g., NADH dehydrogenase) via proteomic profiling .

Q. How do regulatory classifications vary for halogenated isothiazolones across regions, and how can conflicting data be resolved?

  • Case study :

  • EU CLP Regulation : CIT is classified as toxic to aquatic life (Hazard Class Acute 1, Chronic 1) .
  • Discrepancies : Some mixtures (e.g., CIT:MIT 3:1) lack harmonized classifications, requiring region-specific risk assessments .
    • Resolution strategies :
  • Conduct comparative toxicity studies using standardized OECD guidelines (e.g., Test No. 201: Algal Growth Inhibition) .

Q. What advanced analytical methods are used to quantify trace levels of halogenated isothiazolones in environmental samples?

  • Chromatographic techniques :

  • UHPLC-MS/MS : Achieve detection limits <1 ppb using electrospray ionization (ESI) in negative ion mode .
  • Sample preparation : Solid-phase extraction (SPE) with C18 cartridges to isolate analytes from complex matrices .

Q. How does structural modification (e.g., alkyl chain variation) impact the biocidal activity of isothiazolone derivatives?

  • Structure-activity relationship (SAR) :

  • Methyl vs. isopropyl substitution : Longer alkyl chains (e.g., isopropyl) may enhance lipophilicity and membrane permeability, altering antimicrobial efficacy .
  • Experimental design : Test minimum inhibitory concentrations (MICs) against Gram-negative (E. coli) and Gram-positive (S. aureus) bacteria .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-Chloro-2-isopropylisothiazol-3(2H)-one
Reactant of Route 2
Reactant of Route 2
5-Chloro-2-isopropylisothiazol-3(2H)-one

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